molecular formula C20H14O B3059151 [1,1'-Binaphthalen]-4-ol CAS No. 94688-51-4

[1,1'-Binaphthalen]-4-ol

Cat. No.: B3059151
CAS No.: 94688-51-4
M. Wt: 270.3 g/mol
InChI Key: PTHPXWIFRLOESY-UHFFFAOYSA-N
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Description

[1,1’-Binaphthalen]-4-ol is an organic compound belonging to the class of binaphthyl derivatives It consists of two naphthalene units connected at the 1-position, with a hydroxyl group attached to the 4-position of one of the naphthalene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Binaphthalen]-4-ol typically involves the coupling of two naphthalene units followed by the introduction of a hydroxyl group. One common method is the oxidative coupling of 1-naphthol using oxidizing agents such as ferric chloride or copper(II) chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of [1,1’-Binaphthalen]-4-ol can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: [1,1’-Binaphthalen]-4-ol can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of [1,1’-Binaphthalen]-4-ol can lead to the formation of dihydro derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: The hydroxyl group in [1,1’-Binaphthalen]-4-ol can be substituted with other functional groups through reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Binaphthoquinone derivatives.

    Reduction: Dihydrobinaphthol derivatives.

    Substitution: Alkylated or acylated binaphthol derivatives.

Scientific Research Applications

Chemistry: [1,1’-Binaphthalen]-4-ol is used as a chiral ligand in asymmetric synthesis, particularly in the formation of chiral catalysts for enantioselective reactions. Its unique structure allows for the creation of highly selective and efficient catalysts.

Biology: In biological research, [1,1’-Binaphthalen]-4-ol derivatives are studied for their potential as enzyme inhibitors or activators. Their ability to interact with biological macromolecules makes them valuable tools in biochemical studies.

Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. Their ability to modulate biological pathways is of significant interest in drug discovery.

Industry: In the industrial sector, [1,1’-Binaphthalen]-4-ol is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its structural properties contribute to the development of materials with desirable electronic and optical characteristics.

Mechanism of Action

The mechanism of action of [1,1’-Binaphthalen]-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the activity of the target molecule. Additionally, the aromatic rings can participate in π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

    [1,1’-Binaphthalen]-2-ol: Similar in structure but with the hydroxyl group at the 2-position.

    [1,1’-Binaphthalen]-3-ol: Hydroxyl group at the 3-position.

    [1,1’-Binaphthalen]-2,2’-diol: Two hydroxyl groups at the 2-positions of each naphthalene unit.

Uniqueness: [1,1’-Binaphthalen]-4-ol is unique due to the specific positioning of the hydroxyl group, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in the compound’s chemical behavior and applications compared to its isomers.

Properties

IUPAC Name

4-naphthalen-1-ylnaphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O/c21-20-13-12-18(17-9-3-4-10-19(17)20)16-11-5-7-14-6-1-2-8-15(14)16/h1-13,21H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHPXWIFRLOESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C4=CC=CC=C43)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40612449
Record name [1,1'-Binaphthalen]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40612449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94688-51-4
Record name [1,1'-Binaphthalen]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40612449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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